2,3-Dichloro-5-methylpyrazine chemical properties
2,3-Dichloro-5-methylpyrazine chemical properties
An In-depth Technical Guide to 2,3-Dichloro-5-methylpyrazine: Chemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-5-methylpyrazine is a halogenated heterocyclic compound belonging to the pyrazine family. Pyrazines are known for their presence in various natural and synthetic products and often serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and flavorings. The dichloro-substitution pattern on the pyrazine ring, combined with the methyl group, makes this molecule a versatile building block for further chemical modifications. This guide provides a detailed overview of its chemical properties, representative experimental protocols for its synthesis and analysis, and essential safety information.
Chemical and Physical Properties
Quantitative physical data for 2,3-Dichloro-5-methylpyrazine is not extensively documented in readily available literature. However, key identifiers and properties are summarized below. For context, properties of a closely related isomer, 2,3-dichloro-5-methylpyridine, are also provided where available, as similar values can be anticipated.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄Cl₂N₂ | [1] |
| Molecular Weight | 163.01 g/mol | [1] |
| CAS Number | 32493-78-0 | [1][2] |
| Appearance | Solid (based on related compounds) | [3] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Expected to be soluble in organic solvents |
Note: The physical state of the related compound 2,3-dichloro-5-methylpyridine is solid.[3]
Synthesis Protocols
While a specific, detailed synthesis for 2,3-Dichloro-5-methylpyrazine is not widely published, a common method for the preparation of dichlorinated pyridine and pyrazine derivatives involves the chlorination of a suitable precursor.[4][5] The following is a representative protocol based on these established methodologies.
Representative Synthesis via Chlorination
This protocol describes a potential pathway for synthesizing 2,3-Dichloro-5-methylpyrazine from a pyridone precursor, adapted from a method used for a similar compound.[4]
Experimental Protocol:
-
Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, gas inlet, and condenser, add 5-methyl-3,4-dihydropyridin-2(1H)-one (pyridone precursor, 0.6 mol), toluene (333.5 g), and a Lewis acid catalyst such as ferric chloride (FeCl₃, 0.06 mol).[4]
-
Chlorination: While stirring the mixture at 20°C, bubble chlorine gas through the solution at a controlled rate (e.g., 9.5 L/h) for approximately 3 hours.[4] Phosgene gas may be simultaneously introduced to facilitate the reaction.[4]
-
Reaction Monitoring: The progress of the reaction should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the chlorinated products.
-
Work-up: Upon completion, raise the temperature to 110°C and continue the reaction for another hour to ensure full conversion.[4]
-
Purification: After cooling to room temperature, the reaction mixture is typically washed with an aqueous solution (e.g., 1 M NaOH) and water. The organic phase is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography to isolate 2,3-Dichloro-5-methylpyrazine.[6]
Analytical Methodologies
The identification and purity assessment of 2,3-Dichloro-5-methylpyrazine are typically achieved using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[9][10]
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
GC-MS System: Utilize a GC system coupled with a mass spectrometer.
-
GC Conditions (Typical):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.[10]
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).[10]
-
-
MS Conditions (Typical):
-
Data Analysis: The resulting mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight (162/164/166 due to chlorine isotopes) and a fragmentation pattern characteristic of the dichloromethylpyrazine structure. Identification is confirmed by matching the retention time and mass spectrum against a known standard or library.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.[12] While specific spectral data for 2,3-Dichloro-5-methylpyrazine is not available, the expected chemical shifts and splitting patterns can be predicted based on the structure and data from similar pyrazine compounds.[13][14]
Expected ¹H NMR Spectrum:
-
Aromatic Proton: A singlet would be expected for the single proton on the pyrazine ring (at C6). Its chemical shift would likely be in the aromatic region (δ 8.0-9.0 ppm), shifted downfield due to the electron-withdrawing effects of the nitrogen atoms and chlorine atoms.
-
Methyl Protons: A singlet would be expected for the three protons of the methyl group (at C5). Its chemical shift would likely be in the range of δ 2.5-3.0 ppm.
Expected ¹³C NMR Spectrum:
-
Five distinct signals would be expected, one for each carbon atom in the molecule. The carbons attached to chlorine (C2, C3) and nitrogen atoms would be significantly deshielded and appear further downfield.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure of the molecule.[8][15]
Safety and Handling
Specific safety data for 2,3-Dichloro-5-methylpyrazine is limited. However, based on the data for the isomer 3,5-Dichloro-2-methylpyrazine, the compound should be handled with care as it is likely to be hazardous.[16]
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[16]
-
Skin Irritation (Category 2): Causes skin irritation.[16]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[16]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[16]
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. 2,3-dichloro-5-Methylpyrazine | 32493-78-0 [chemicalbook.com]
- 3. 2,3-Dichloro-5-methylpyridine AldrichCPR 59782-90-0 [sigmaaldrich.com]
- 4. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. env.go.jp [env.go.jp]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. 2-Methylpyrazine(109-08-0) 1H NMR [m.chemicalbook.com]
- 14. 2,3-Diethyl-5-Methylpyrazine | C9H14N2 | CID 28905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 3,5-Dichloro-2-methylpyrazine | C5H4Cl2N2 | CID 55270046 - PubChem [pubchem.ncbi.nlm.nih.gov]
